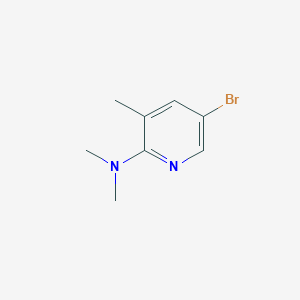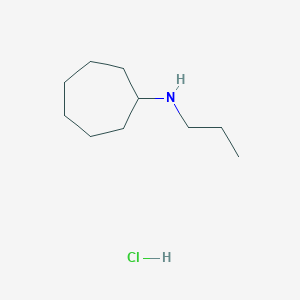
N-Propylcycloheptanamine hydrochloride
Vue d'ensemble
Description
N-Propylcycloheptanamine hydrochloride is a chemical compound with the CAS Number: 24549-40-4 . It has a molecular weight of 191.74 and its IUPAC name is N-cycloheptyl-N-propylamine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for N-Propylcycloheptanamine hydrochloride is1S/C10H21N.ClH/c1-2-9-11-10-7-5-3-4-6-8-10;/h10-11H,2-9H2,1H3;1H . This indicates that the compound consists of a cycloheptanamine group (a seven-membered ring with one nitrogen atom) with a propyl group (a three-carbon chain) attached to the nitrogen . Physical And Chemical Properties Analysis
N-Propylcycloheptanamine hydrochloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique
Analytical Profiles and Detection in Biological Matrices
N-Propylcycloheptanamine hydrochloride, as part of the arylcyclohexylamine class, has been characterized and identified in several studies. For instance, De Paoli et al. (2013) identified it alongside other psychoactive arylcyclohexylamines through various analytical techniques. They developed a method using liquid chromatography and mass spectrometry for detecting these compounds in biological matrices like blood, urine, and vitreous humor, demonstrating the substance's analytical relevance in toxicology and forensic science (De Paoli et al., 2013).
Synthesis and Characterization
Wallach et al. (2016) conducted studies on the synthesis of N-alkyl-arylcyclohexylamines, including N-Propylcycloheptanamine hydrochloride. Their work provided comprehensive analytical characterizations using various techniques, indicating the compound's importance in the field of synthetic chemistry and its relevance for identifying new psychoactive substances (Wallach et al., 2016).
Metabolic Studies
Sauer et al. (2008) examined the metabolism and toxicological detection of N-(1-phenylcyclohexyl)-propanamine (a related compound) in rat urine. Their findings, which highlighted the metabolic pathways involving hydroxylation and N-dealkylation, can provide insights into the metabolism of related compounds like N-Propylcycloheptanamine hydrochloride (Sauer et al., 2008).
Drug Delivery Research
The potential use of N-Propylcycloheptanamine hydrochloride in drug delivery systems could be inferred from research on related compounds. Singh et al. (2007) explored the development of hydrogels for colon-specific drug delivery, using related chemical structures for encapsulation and controlled release of drugs (Singh et al., 2007).
Neuropharmacology and Anesthetic Research
Research on derivatives of phencyclidine, a class to which N-Propylcycloheptanamine hydrochloride is related, has been pivotal in neuropharmacology and anesthetic applications. Corssen and Domino (1966) discussed the potential of these derivatives in anesthesia, providing a basis for understanding the neuroactive properties of similar compounds (Corssen & Domino, 1966).
Safety and Hazards
Propriétés
IUPAC Name |
N-propylcycloheptanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-2-9-11-10-7-5-3-4-6-8-10;/h10-11H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHXFPUOALDPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propylcycloheptanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3118947.png)


![4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B3118994.png)
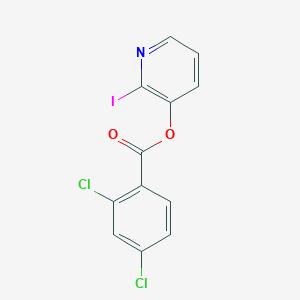
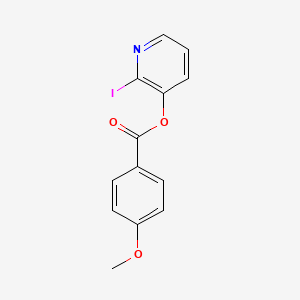
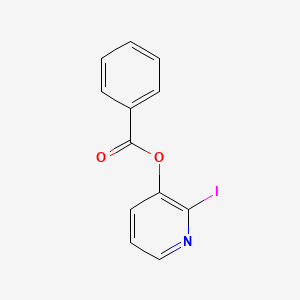

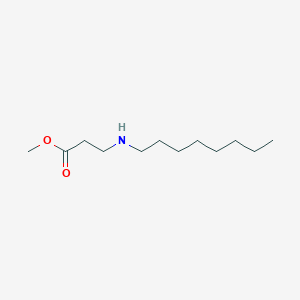

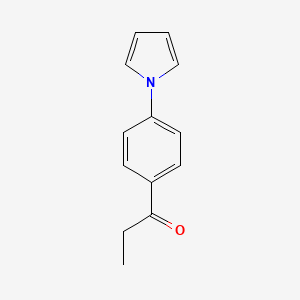
![2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3119041.png)
